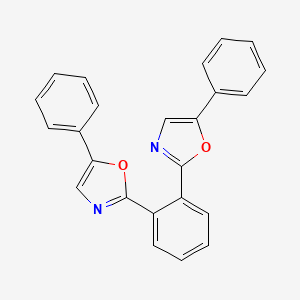
2,2'-(Phenylene)bis(5-phenyloxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-(Phenylene)bis(5-phenyloxazole) is an organic compound characterized by its unique structure, consisting of two phenyloxazole rings connected by a phenylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2'-(Phenylene)bis(5-phenyloxazole) typically involves the reaction of phenyloxazole with a phenylene derivative under specific conditions. One common method is the condensation reaction between phenyloxazole and a phenylene dihalide in the presence of a base. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2,2'-(Phenylene)bis(5-phenyloxazole) may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2'-(Phenylene)bis(5-phenyloxazole) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically performed under acidic or neutral conditions.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions are usually carried out in anhydrous solvents.
Substitution: Substitution reactions can be achieved using nucleophiles such as halides or alkyl groups. The reaction conditions vary depending on the specific nucleophile and the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 2,2'-(Phenylene)bis(5-phenyloxazole). These products can have different chemical and physical properties, making them suitable for various applications.
Wissenschaftliche Forschungsanwendungen
2,2'-(Phenylene)bis(5-phenyloxazole) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2,2'-(Phenylene)bis(5-phenyloxazole) is employed as a fluorescent probe for imaging and studying biological processes. Its fluorescence properties make it useful for tracking cellular components and monitoring biochemical reactions.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for the development of novel pharmaceuticals.
Industry: In the industrial sector, 2,2'-(Phenylene)bis(5-phenyloxazole) is used in the manufacture of advanced materials, such as polymers and coatings. Its chemical stability and unique properties contribute to the development of high-performance materials.
Wirkmechanismus
The mechanism by which 2,2'-(Phenylene)bis(5-phenyloxazole) exerts its effects depends on its specific application. For example, in fluorescent imaging, the compound's fluorescence is triggered by its interaction with specific biological targets, such as proteins or nucleic acids. The fluorescence emission provides valuable information about the location and behavior of these targets within biological systems.
Molecular Targets and Pathways Involved: The molecular targets of 2,2'-(Phenylene)bis(5-phenyloxazole) can vary depending on its application. In drug development, the compound may interact with specific enzymes or receptors, leading to therapeutic effects. The pathways involved in these interactions are typically studied using biochemical and pharmacological techniques.
Vergleich Mit ähnlichen Verbindungen
2,2'-(Phenylene)bis(5-phenyloxazole) is similar to other compounds with phenyloxazole and phenylene groups. Some of these similar compounds include:
2,2'-(1,4-Phenylene)bis(5-phenyloxazole): This compound has a similar structure but with a different phenylene linkage.
2,2'-(1,3-Phenylene)bis(5-phenyloxazole): This compound features a different phenylene linkage, resulting in distinct chemical properties.
2,2'-(2,6-Phenylene)bis(5-phenyloxazole): This compound has a different substitution pattern on the phenylene group, leading to unique reactivity and applications.
These compounds share similarities in their core structure but differ in their substitution patterns and linkage positions, which can influence their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
29863-19-2 |
|---|---|
Molekularformel |
C24H16N2O2 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
5-phenyl-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C24H16N2O2/c1-3-9-17(10-4-1)21-15-25-23(27-21)19-13-7-8-14-20(19)24-26-16-22(28-24)18-11-5-2-6-12-18/h1-16H |
InChI-Schlüssel |
GGBOVJMCGIHGCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3C4=NC=C(O4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


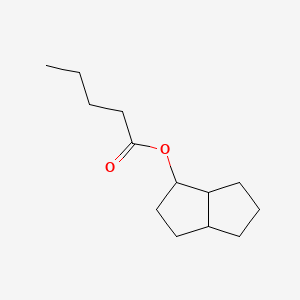
![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide](/img/structure/B15175955.png)
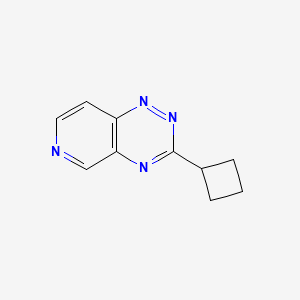
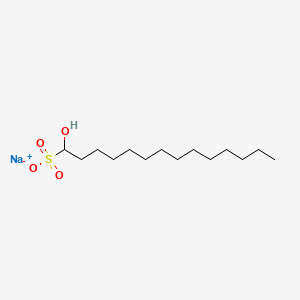
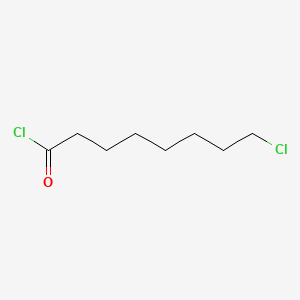
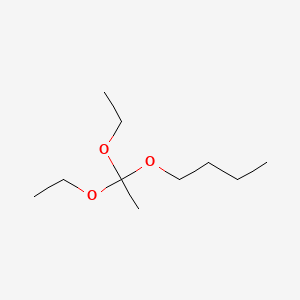
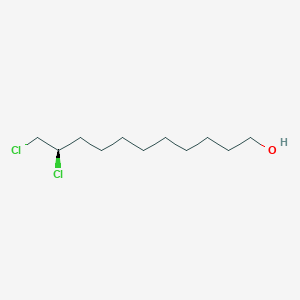
![1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea](/img/structure/B15176006.png)
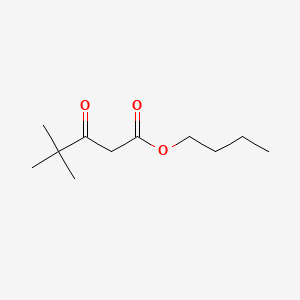
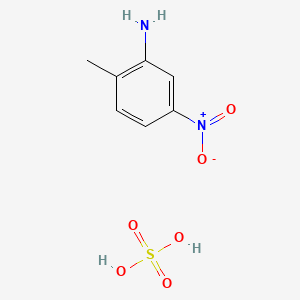
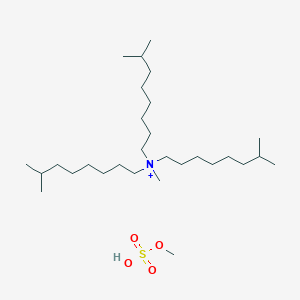
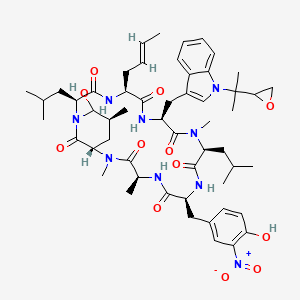
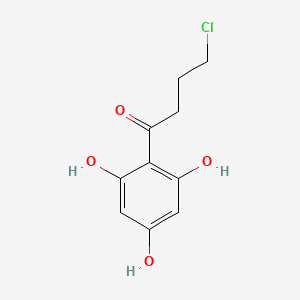
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
